
2-((Methylamino)methyl)cyclohexan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methylamino)methyl)cyclohexan-1-one hydrochloride: is an organic compound with the molecular formula C9H17NO·HCl It is a derivative of cyclohexanone and contains a methylamino group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride typically begins with cyclohexanone and methylamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods:
- Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce the methylamino group into various molecules.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
2-((Dimethylamino)methyl)cyclohexan-1-one: Similar structure but with an additional methyl group on the amino nitrogen.
2-((Ethylamino)methyl)cyclohexan-1-one: Contains an ethyl group instead of a methyl group on the amino nitrogen.
2-((Propylamino)methyl)cyclohexan-1-one: Contains a propyl group on the amino nitrogen.
Uniqueness:
- The presence of the methylamino group in 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride provides unique chemical and biological properties compared to its analogs. The specific arrangement of atoms in the molecule can result in distinct reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-(methylaminomethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h7,9H,2-6H2,1H3;1H |
InChI Key |
CIDGGBGNBZNINK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



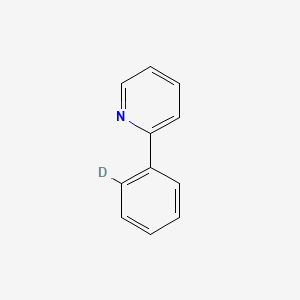
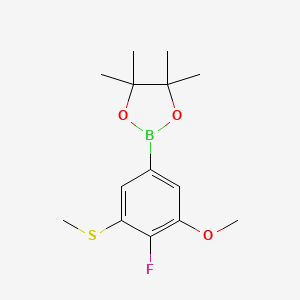
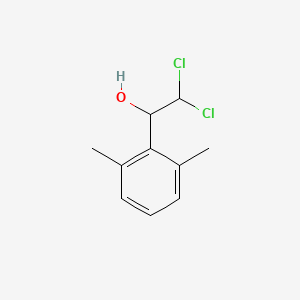
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
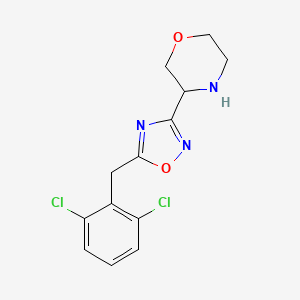
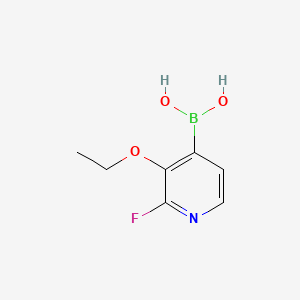
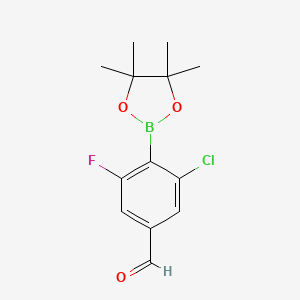
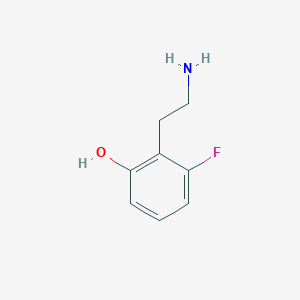
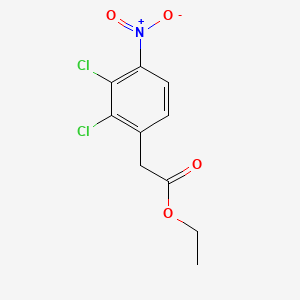
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
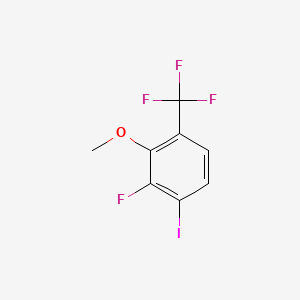
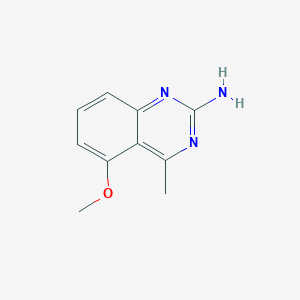
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
